molecular formula C20H17N3O3 B2477882 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 2058627-82-8

2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2477882
CAS No.: 2058627-82-8
M. Wt: 347.374
InChI Key: NTTHLRODXGZCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fused oxazole and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone to form an intermediate, which then undergoes cyclization to yield the desired oxazolo[4,5-d]pyrimidine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological activity being studied .

Properties

IUPAC Name

2-phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHLRODXGZCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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